![molecular formula C12H12BrN3O3 B274105 N'-(5-bromo-2-oxoindol-3-yl)-2-hydroxy-2-methylpropanehydrazide](/img/structure/B274105.png)
N'-(5-bromo-2-oxoindol-3-yl)-2-hydroxy-2-methylpropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-oxoindol-3-yl)-2-hydroxy-2-methylpropanehydrazide, also known as BIPH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BIPH is a hydrazide derivative of indole-3-acetic acid, which is a plant hormone that regulates growth and development.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-hydroxy-2-methylpropanehydrazide is not fully understood, but it is believed to involve the modulation of ROS levels, which play a crucial role in various physiological processes. This compound has been shown to decrease ROS levels in cells, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of ROS production, the modulation of plant growth and development, and the suppression of inflammation and tumor growth. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(5-bromo-2-oxoindol-3-yl)-2-hydroxy-2-methylpropanehydrazide is its versatility in scientific research applications, including as a fluorescent probe and as a modulator of physiological processes. This compound is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N'-(5-bromo-2-oxoindol-3-yl)-2-hydroxy-2-methylpropanehydrazide, including the optimization of its synthesis method, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action in various physiological processes. This compound may also have potential applications in the fields of agriculture and biotechnology, as a modulator of plant growth and development.
Synthesemethoden
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-hydroxy-2-methylpropanehydrazide involves the reaction of 5-bromo-2-oxoindole-3-acetic acid with 2-hydroxy-2-methylpropanehydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-oxoindol-3-yl)-2-hydroxy-2-methylpropanehydrazide has been used in various scientific research applications, including as a fluorescent probe for imaging of reactive oxygen species (ROS) and as a modulator of plant growth and development. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
Eigenschaften
Molekularformel |
C12H12BrN3O3 |
---|---|
Molekulargewicht |
326.15 g/mol |
IUPAC-Name |
N//'-(5-bromo-2-oxoindol-3-yl)-2-hydroxy-2-methylpropanehydrazide |
InChI |
InChI=1S/C12H12BrN3O3/c1-12(2,19)11(18)16-15-9-7-5-6(13)3-4-8(7)14-10(9)17/h3-5,19H,1-2H3,(H,16,18)(H,14,15,17) |
InChI-Schlüssel |
GMWSMWSVXCDPMY-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C(=O)NNC1=C2C=C(C=CC2=NC1=O)Br)O |
SMILES |
CC(C)(C(=O)NNC1=C2C=C(C=CC2=NC1=O)Br)O |
Kanonische SMILES |
CC(C)(C(=O)NNC1=C2C=C(C=CC2=NC1=O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.